molecular formula C14H12ClNO3 B14860706 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol

Cat. No.: B14860706
M. Wt: 277.70 g/mol
InChI Key: WIUBPXGBDUDNKD-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol is a phenolic derivative featuring a 4-chlorophenol backbone substituted with a (1,3-benzodioxol-5-ylamino)methyl group. The benzodioxol moiety introduces a fused oxygen-containing heterocycle, which enhances steric bulk and electronic effects compared to simpler chlorophenols.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]-4-chlorophenol

InChI

InChI=1S/C14H12ClNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2

InChI Key

WIUBPXGBDUDNKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1,3-benzodioxole-5-ylamine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the aminomethyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural motifs with 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol, enabling comparative analysis:

Compound Name Key Substituents Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm)
2-((Z)-(5-methylisoxazol-3-ylimino)methyl)-4-chlorophenol Isoxazole-iminomethyl 90–93 3415 (OH), 1600 (C=N) 8.5 (NCH), 12.0 (OH)
2-((5-methylisoxazol-3-ylamino)methyl)-4-chlorophenol Isoxazole-aminomethyl 100–103 3645 (OH), 1625 (C=N) 4.2 (NCH₂), 9.6 (OH)
4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine Nitro, iminomethyl N/A N/A N/A
4-Chlorophenol Simple phenol N/A N/A N/A

Key Observations :

  • Melting Points: Compounds with bulkier substituents (e.g., benzodioxol, isoxazole) exhibit higher melting points due to increased intermolecular interactions. For instance, the isoxazole-aminomethyl derivative (100–103°C) melts higher than its iminomethyl analogue (90–93°C), likely due to stronger hydrogen bonding from the NH group.
  • IR Spectroscopy: The OH stretch in phenolic compounds appears between 3400–3650 cm⁻¹.
  • NMR Shifts: The NCH₂ group in this compound would likely resonate near δ 4.2–4.5 ppm (cf. δ 4.2 ppm in ), while the benzodioxol protons may appear as multiplets between δ 6.0–7.0 ppm .
Reactivity and Catalytic Behavior
  • Catalytic Methylation: Mn₂O₃ catalysts promote ortho-methylation of 4-chlorophenol to 4-chloro-2-cresol under MPV-like mechanisms . The benzodioxol-aminomethyl substituent in the target compound could sterically hinder such reactions or redirect methylation to other positions.

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